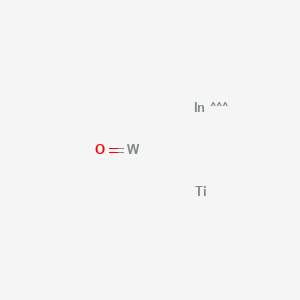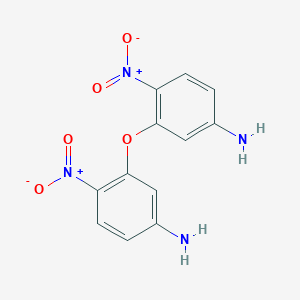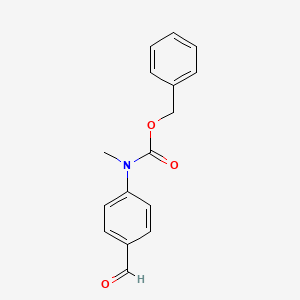![molecular formula C7H11N3O4S B12517804 3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine CAS No. 653600-66-9](/img/structure/B12517804.png)
3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine is a unique chemical compound characterized by the presence of an imidazolidinone ring, a sulfanyl group, and an alanine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine typically involves the reaction of 2,5-dioxoimidazolidin-4-ylmethyl chloride with L-cysteine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group of L-cysteine attacks the electrophilic carbon of the imidazolidinone ring, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process. Common solvents used in the synthesis include dimethyl sulfoxide and methanol, and the reaction is typically carried out at room temperature.
Types of Reactions:
Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced to form the corresponding imidazolidine derivative.
Substitution: The sulfanyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
科学研究应用
3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its ability to undergo oxidation and reduction reactions allows it to modulate redox states within cells, thereby influencing various biochemical pathways.
相似化合物的比较
3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid: Shares the imidazolidinone ring but lacks the sulfanyl group.
3-(2,5-Dioxoimidazolidin-4-yl)methylbenzonitrile: Contains a benzonitrile group instead of the alanine moiety.
Uniqueness: 3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine is unique due to the presence of both the sulfanyl group and the alanine moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
653600-66-9 |
|---|---|
分子式 |
C7H11N3O4S |
分子量 |
233.25 g/mol |
IUPAC 名称 |
2-amino-3-[(2,5-dioxoimidazolidin-4-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C7H11N3O4S/c8-3(6(12)13)1-15-2-4-5(11)10-7(14)9-4/h3-4H,1-2,8H2,(H,12,13)(H2,9,10,11,14) |
InChI 键 |
QAIRKMOWVVBRLA-UHFFFAOYSA-N |
规范 SMILES |
C(C1C(=O)NC(=O)N1)SCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Pentylcyclohexyl)-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B12517722.png)
![Bis[(tetrabutylammonium iodide)copper(I) iodide]](/img/structure/B12517730.png)
![(2R)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12517748.png)


![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12517780.png)
![(4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid](/img/structure/B12517790.png)
![Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester](/img/structure/B12517795.png)

![4-[(Naphthalen-2-yl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B12517803.png)




